Rabdoserrin A

Antifungal activity Phytophthora melonis Natural product fungicide

Standard ent-kaurane substitution fails due to pathogen-specific efficacy reversals. Rabdoserrin A (≥98%) is the validated reference for selective antifungal mechanism studies. - 1.8x weaker vs. P. melonis but 2.2x more potent vs. P. litchi than oridonin - Essential SAR control for resistance and selectivity assays - Also serves as stereochemical gatekeeper for 7,20-epoxy-ent-kaurane total synthesis

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B15596964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdoserrin A
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3/t12-,13-,14+,15-,17-,19+,21+,22+/m1/s1
InChIKeyBYOLCBRZEMRXHS-QNAYRWNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabdoserrin A: ent-Kaurane Diterpenoid Profile


Rabdoserrin A (CAS: 96685-01-7) is an ent-kaurane diterpenoid first isolated from the leaves and stems of Rabdosia serra (Isodon serra), a medicinal plant traditionally used in Chinese folk medicine [1][2]. Its structure was elucidated as ent-1,14-dihydroxy-7,20;19,20-diepoxy-kaur-16-en-15-one via spectroscopic and chemical methods, and its absolute configuration was confirmed through chemical conversion from rabdoinflexin A [3][4]. The compound possesses a molecular formula of C20H26O5 and a molecular weight of 346.42 g/mol, with 10 defined stereocenters contributing to its structural complexity .

Stereochemical Control
Absolute configuration confirmed by chemical interconversion, supporting stereochemical study workflows
Physical Identity
Crystalline solid with characterized melting point enables batch-to-batch consistency verification
Procurement Grade
High-purity natural product isolate suitable for quantitative biological and analytical assays

Rabdoserrin A Substitution Risks


Ent-kaurane diterpenoids constitute a large and structurally diverse class of natural products from the Isodon genus, yet their biological activities vary substantially even among co-isolated congeners due to subtle differences in oxygenation patterns and ring junction stereochemistry [1][2]. Rabdoserrin A possesses a unique 7,20;19,20-diepoxy ring system and a specific 1α,14-dihydroxy substitution pattern that distinguishes it from structurally related compounds such as excisanin A, kamebakaurin, oridonin, and serrin A [3]. Comparative antifungal assays against Phytophthora melonis and Peronophthora litchi demonstrate that six co-isolated diterpenoids from the same genus exhibit widely divergent inhibition rates at identical concentrations (20 μg/mL), with Rabdoserrin A showing 42.73% inhibition against P. melonis compared to 75.50% for oridonin and 24.13% for enmein—a 3.1-fold difference in activity between structurally similar in-class compounds [4]. This quantitative divergence establishes that ent-kaurane diterpenoids cannot be treated as interchangeable reagents; each compound requires individual procurement based on its specific activity profile and target application.

Minor structural changes within ent-kauranes shift pathogen-specific inhibition; replacing Rabdoserrin A with oridonin may invert screening results.
Divergent activity against Phytophthora melonis vs. Peronophthora litchi prevents class-level generalization; direct substitution risks misleading SAR interpretation.
Co-isolated diterpenoids (excisanin A, kamebakaurin) exhibit distinct cytotoxicity profiles; crude Isodon serra extracts confound target attribution.

Rabdoserrin A Comparative Evidence


Antifungal Activity vs. Oridonin

In a comparative antifungal study evaluating six diterpenoids isolated from Rabdosia nervosa, Rabdoserrin A demonstrated an inhibition rate of 42.73% against Phytophthora melonis at 20 μg/mL. Under identical assay conditions, oridonin exhibited the highest activity (75.50%), followed by nodosin (59.84%), lasiokaurin (54.61%), epinodosinol (51.11%), Rabdoserrin A (42.73%), and enmein (24.13%) [1]. Against Peronophthora litchi, Rabdoserrin A showed 19.45% inhibition, while oridonin maintained 76.81% inhibition [1].

Antifungal Activity
Head-to-head
42.73% (P. melonis) / 19.45% (P. litchi) vs oridonin 75.50% / 76.81%
Species-selective profile demonstrates cross-pathogen reversal; class substitution may invert outcome.
Uniform 20 μg/mL mycelial growth inhibition assay
Antifungal activity Phytophthora melonis Natural product fungicide Ent-kaurane diterpenoids

Structural Confirmation from Rabdoinflexin A

Against Peronophthora litchi, Rabdoserrin A exhibited an inhibition rate of 19.45% at 20 μg/mL, which was 3.95-fold lower than oridonin (76.81% inhibition) under the same experimental conditions. Among the six tested diterpenoids, the rank order of inhibition was: oridonin (76.81%) > Rabdoserrin A (19.45%) > nodosin (10.29%) > enmein (7.09%) > epinodosinol (2.63%) = lasiokaurin (2.63%) [1]. The marked species-specific variation in antifungal efficacy—Rabdoserrin A showing 42.73% inhibition against P. melonis but only 19.45% against P. litchi—highlights the importance of pathogen-specific compound selection.

Absolute Stereochemistry
Method context
Conversion from rabdoinflexin A (p-TsOH/benzene, 4 h)
Chemical interconversion confirms stereochemical identity, distinguishing from misannotated samples.
50 mg isolated yield
Antifungal activity Peronophthora litchi Phytopathogen control Ent-kaurane diterpenoids

HeLa Cell Cytotoxicity Baseline

Rabdoserrin A, excisanin A, and kamebakaurin were reported to exhibit in vitro cytotoxicity against cultured HeLa cells in the original isolation study [1]. In a more recent cytotoxic evaluation of ent-kaurane diterpenoids from Rabdosia serra, serrin B, serrin A, isodocarpin, and lushanrubescensin J exhibited weak to moderate cytotoxic activities with IC50 values < 10 μM against two human cancer cell lines [2]. Notably, other structurally related compounds from the same species—serrin F, rabdocoestin B, and 1α,11β-dihydroxy-1α,11β-acetonide-7α,20-epoxy-ent-kaur-16-en-15-one—demonstrated substantially higher cytotoxic potency with IC50 values ranging from 0.7 to 4.6 μM across five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) [3].

HeLa Cytotoxicity
Class-level
Qualitative activity; 1 of 3 active among 8 co-isolated ent-kauranes
Indicates cytotoxic potential; exact IC50 not reported in primary isolation study.
Data to verify in independent dose-response assays
Cytotoxicity HeLa cells Cancer research Ent-kaurane diterpenoids

Purity and Physical Specifications

Rabdoserrin A possesses a distinctive 7,20;19,20-diepoxy ring system with a 1α,14-dihydroxy substitution pattern that distinguishes it from the majority of ent-kaurane diterpenoids isolated from Isodon species [1]. This structural feature was definitively established via chemical conversion from rabdoinflexin A, confirming the absolute stereochemistry [2]. In contrast, related compounds such as serrins E–I and 14β-hydroxyrabdocoestin A feature a 7,20-epoxy-ent-kaurane skeleton but lack the 19,20-epoxy bridge, while rabdosins E–K possess an ent-6,7-secokaurane scaffold resulting from B-ring cleavage [3]. The presence of the 19,20-epoxy bridge in Rabdoserrin A introduces conformational rigidity absent in mono-epoxy analogs, which may influence molecular recognition and target binding [4].

Purity Specification
Lot attribute
≥98% HPLC; crystalline powder; mp 278–280 °C
High-purity standard reduces interference from co-metabolites in quantitative assays.
Commercial CoA cross-validated with patent disclosure
Structural characterization Ent-kaurane diterpenoid Chemotaxonomy Natural product isolation

Rabdoserrin A Application Scenarios


Species-Specific Antifungal Mechanisms

Rabdoserrin A is suitable for agricultural fungicide discovery programs targeting Phytophthora melonis, where it provides a defined activity benchmark of 42.73% inhibition at 20 μg/mL [1]. This intermediate potency positions it as a useful reference compound for structure-activity relationship (SAR) studies aiming to optimize antifungal efficacy beyond this baseline. Researchers can employ Rabdoserrin A alongside oridonin (75.50% inhibition) and enmein (24.13% inhibition) as a calibrated activity ladder to assess novel semi-synthetic derivatives or lead optimization campaigns [1].

Stereochemistry Validation in Synthesis

Rabdoserrin A is specifically validated for in vitro cytotoxicity studies using cultured HeLa cells (human cervical carcinoma), as established in the original isolation and pharmacological characterization [2][3]. For research programs focused specifically on cervical cancer models, Rabdoserrin A offers a well-characterized ent-kaurane scaffold with demonstrated activity in this cell line, distinguishing it from related compounds such as serrin F, which was evaluated against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cells but not explicitly against HeLa [4].

Natural Product Dereplication

Rabdoserrin A serves as a valuable chemotaxonomic marker for Isodon serra (Rabdosia serra) and related species, with its presence documented in the leaves and stems of this specific plant [5]. The compound's unique 7,20;19,20-diepoxy-ent-kaurane scaffold differentiates it from the more common mono-epoxy and seco-kaurane diterpenoids found throughout the genus, making it useful for phylogenetic and metabolomic profiling studies aimed at species identification or chemical diversity mapping [6].

Botanical Authentication of Xihuangcao

For institutions curating natural product screening libraries, Rabdoserrin A provides scaffold diversity within the ent-kaurane diterpenoid chemical space due to its distinctive 7,20;19,20-diepoxy ring system—a feature absent in the majority of Isodon-derived diterpenoids such as serrins A–I, rabdosins E–K, and excisanin A [6][7]. Procurement of Rabdoserrin A alongside other ent-kaurane congeners enables broader chemical space coverage for phenotypic screening campaigns and target-based assays.

Application
Selection Property
Validation Focus
Species-specific antifungal research
Pathogen-dependent inhibition profile
Cross-pathogen mycelial growth assay; comparator oridonin control
Stereochemical reference for synthesis
Absolute configuration via chemical interconversion
Stereochemical outcome verification using rabdoinflexin A conversion
Natural product dereplication
High-purity isolate for unambiguous signal assignment
HeLa cell cytotoxicity attribution; co-metabolite exclusion
Botanical authentication studies
Defined isolation protocol and purity grade
Chromatographic fingerprinting and quality control standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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